molecular formula C18H21ClN4O3S B4664632 1-(2-chlorobenzoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide

1-(2-chlorobenzoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide

Cat. No.: B4664632
M. Wt: 408.9 g/mol
InChI Key: LCNPETVQPLNQDD-UHFFFAOYSA-N
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Description

1-(2-chlorobenzoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a thiadiazole ring, and a chlorobenzoyl group

Preparation Methods

The synthesis of 1-(2-chlorobenzoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the 2-chlorobenzoyl chloride: This can be prepared by treating 2-chlorobenzoic acid with thionyl chloride or phosphorus pentachloride.

    Synthesis of the thiadiazole ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization.

    Coupling reactions: The final step involves coupling the 2-chlorobenzoyl chloride with the thiadiazole derivative and piperidine-4-carboxamide under suitable conditions to form the target compound.

Chemical Reactions Analysis

1-(2-chlorobenzoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can target the carbonyl group in the chlorobenzoyl moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzoyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

1-(2-chlorobenzoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit viral replication by targeting viral enzymes or proteins essential for the virus’s life cycle .

Comparison with Similar Compounds

1-(2-chlorobenzoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide can be compared with other piperidine-4-carboxamide derivatives:

    Piperidine-4-carboxamide: This simpler compound lacks the chlorobenzoyl and thiadiazole groups, making it less versatile in terms of chemical reactivity and applications.

    N-(2-chlorobenzoyl)piperidine-4-carboxamide: This compound lacks the thiadiazole ring, which may reduce its potential antiviral activity.

The presence of the thiadiazole ring and the chlorobenzoyl group in this compound makes it unique and potentially more effective in its applications.

Properties

IUPAC Name

1-(2-chlorobenzoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3S/c1-2-26-11-15-21-22-18(27-15)20-16(24)12-7-9-23(10-8-12)17(25)13-5-3-4-6-14(13)19/h3-6,12H,2,7-11H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNPETVQPLNQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-chlorobenzoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
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1-(2-chlorobenzoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
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1-(2-chlorobenzoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
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1-(2-chlorobenzoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
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1-(2-chlorobenzoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
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1-(2-chlorobenzoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide

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